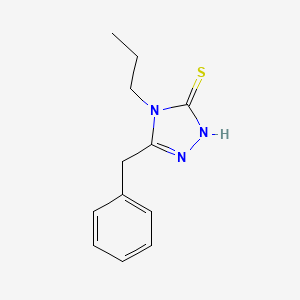

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

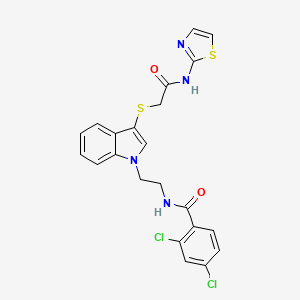

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a biochemical used for proteomics research . It has a molecular formula of C12H15N3S and a molecular weight of 233.33 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates . Another approach involves the conversion of appropriate hydrazide compounds into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis

The molecular structure of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is characterized by the presence of a 1,2,4-triazole ring, a benzyl group, and a propyl group . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the substituents present in the molecule. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .科学的研究の応用

Microwave-Mediated Synthesis

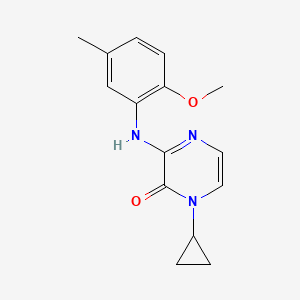

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could potentially be used in the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines . This method is catalyst-free, additive-free, and eco-friendly . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Green Chemistry

The compound could be used in green chemistry, which focuses on developing environmentally safe methods for the synthesis of biologically active compounds . This includes the use of nonconventional “green” sources for chemical reactions such as microwave, mechanical mixing, visible light, and ultrasound .

Surface Enhanced Raman Scattering (SERS) Probe

1H-1,2,4-Triazole-3-thiol, a similar compound, has been used in a study to design a surface enhanced Raman scattering (SERS) based probe for fast and accurate detection of DNA markers . It’s possible that 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could have similar applications.

Pharmaceutical Applications

The 1,2,4-triazole core, which is present in 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy . These include itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

Cancer Prevention

Triazoles, including 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, could potentially be used as cancer prevention agents . These compounds can reduce or eliminate free radicals and thus protect cells against oxidative injury .

Material Sciences

1,2,4-triazolo[1,5-a]pyridine, a compound related to 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, has various applications in the material sciences fields . It’s possible that 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could have similar applications.

将来の方向性

The future directions for research on 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol and similar compounds could involve further investigation of their synthesis, characterization, and potential applications in various fields, including medicinal chemistry and proteomics research . Additionally, more studies are needed to understand their mechanism of action and to evaluate their safety and hazards .

特性

IUPAC Name |

3-benzyl-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJOWVZJYWWTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2662976.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)

![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2662986.png)

![8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662990.png)

![1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2662992.png)

![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)

![N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2662996.png)